molecular formula C11H11ClF5N B13332275 (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B13332275
M. Wt: 287.65 g/mol
InChI Key: YQWKROYBDFLUOG-HNCPQSOCSA-N
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Description

®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, difluoro and trifluoromethyl substituents on a phenyl ring, and a methanamine moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves multiple steps, starting from readily available precursorsThe final step typically involves the formation of the methanamine moiety and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride finds applications in various scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in fluorination reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
  • (S)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
  • 2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Uniqueness

®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride stands out due to its specific stereochemistry and the presence of both difluoro and trifluoromethyl groups, which impart unique chemical and biological properties. These features make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11ClF5N

Molecular Weight

287.65 g/mol

IUPAC Name

(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H10F5N.ClH/c12-8-4-7(11(14,15)16)9(13)3-6(8)10(17)5-1-2-5;/h3-5,10H,1-2,17H2;1H/t10-;/m1./s1

InChI Key

YQWKROYBDFLUOG-HNCPQSOCSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl

Origin of Product

United States

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